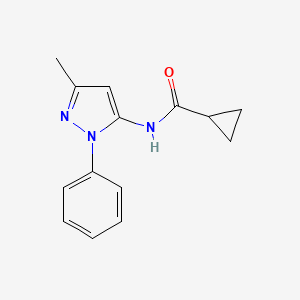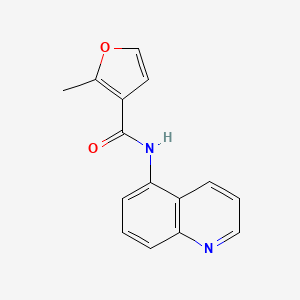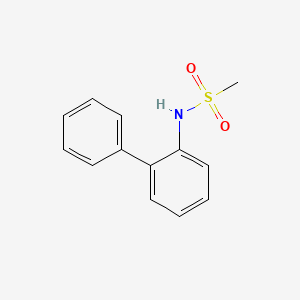
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine, also known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonylpiperazine derivative that has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine is not fully understood. However, it has been suggested that 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine modulates the activity of various neurotransmitters, including serotonin, dopamine, and GABA. 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has also been found to interact with voltage-gated ion channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has also been found to enhance the activity of GABA, a neurotransmitter that is involved in the regulation of anxiety and seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine in lab experiments is its ability to modulate the activity of various neurotransmitters, making it a useful tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine. One area of interest is the development of more potent and selective 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine analogs that can be used to further investigate its mechanism of action and potential therapeutic applications. Another area of interest is the investigation of the role of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine in the regulation of neuroinflammation, which has been implicated in the pathogenesis of various neurodegenerative disorders. Additionally, the potential use of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine as a diagnostic tool for the early detection of neurodegenerative disorders is an area of ongoing research.
Métodos De Síntesis
The synthesis of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine involves the reaction of 2-methoxybenzaldehyde with 3-pyridinesulfonyl chloride in the presence of triethylamine to form 2-(pyridin-3-ylsulfonyl)benzaldehyde. This intermediate is then reacted with piperazine in the presence of potassium carbonate to yield 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-16-7-3-2-6-15(16)18-9-11-19(12-10-18)23(20,21)14-5-4-8-17-13-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPOMYKIKMYBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)



![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)


![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)

![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)

![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)